(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDXCIXGFGTWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-66-7 | |
| Record name | {4-aminobicyclo[2.2.2]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Development for 4 Aminobicyclo 2.2.2 Octan 1 Yl Methanol
Historical Context of Bicyclo[2.2.2]octane Synthesis Relevant to the Compound
The foundational chemistry for constructing the bicyclo[2.2.2]octane core, the rigid framework of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, is historically centered around the Diels-Alder reaction. This powerful [4+2] cycloaddition, which joins a conjugated diene with a dienophile, has been the cornerstone for creating the characteristic bridged cyclic system. Early synthetic efforts targeting bicyclo[2.2.2]octane derivatives extensively utilized this reaction, laying the groundwork for accessing a wide array of substituted analogs. The inherent stereospecificity of the Diels-Alder reaction has been a crucial aspect, allowing for a degree of control over the spatial arrangement of substituents on the bicyclic scaffold.
Established Synthetic Routes to this compound
Established synthetic pathways to this compound typically commence from readily available starting materials and involve a series of well-defined chemical transformations.
Precursor Compounds and Starting Materials
A common and logical precursor for the synthesis of this compound is 4-aminobicyclo[2.2.2]octane-1-carboxylic acid . This intermediate itself can be synthesized from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate . The synthesis of this dioxo-diester often begins with a double Michael addition or a related condensation reaction to form the bicyclic ring system.
| Precursor Compound | Starting Material(s) |
| 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate |
| Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | Acyclic dicarbonyl compounds and suitable cyclization partners |
Key Reaction Steps and Transformations
The transformation of these precursors into the target molecule involves several key reaction steps:
Formation of the Bicyclic Core: The synthesis of the bicyclo[2.2.2]octane skeleton is often achieved through a Diels-Alder reaction or other cyclization strategies.
Installation of the Amino Group: A crucial step is the introduction of the amino group at the C4 position. A common method involves the conversion of a carboxylic acid or ester at this position into a carboxamide, followed by a Hofmann rearrangement. This degradation reaction effectively converts the amide into a primary amine with the loss of one carbon atom.
Reduction of the Carboxylic Acid: The final key transformation is the reduction of the carboxylic acid group at the C1 position to a hydroxymethyl group. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or other suitable hydride donors. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting other functional groups that may be present.
A plausible synthetic sequence is outlined below:
Step 1: Synthesis of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
Step 2: Conversion of one of the ester groups to a carboxamide.
Step 3: Hofmann rearrangement of the carboxamide to yield an amino group at the C4 position, affording a 4-aminobicyclo[2.2.2]octane-1-carboxylate derivative.
Step 4: Reduction of the remaining ester or the corresponding carboxylic acid at the C1 position to the hydroxymethyl group, yielding this compound.
Advancements in Synthetic Strategies
While established routes provide a reliable means of obtaining this compound, ongoing research focuses on developing more efficient, scalable, and stereocontrolled synthetic methodologies.
Stereocontrol and Regioselectivity Considerations in Scaffold Functionalization
Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. In the context of this compound, the rigid bicyclic framework limits conformational flexibility, making the relative orientation of the amino and hydroxymethyl groups a critical determinant of the molecule's properties.
Modern synthetic strategies employ various techniques to ensure high levels of stereocontrol. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For instance, in the Diels-Alder approach to the bicyclo[2.2.2]octane core, the use of chiral catalysts can favor the formation of one enantiomer over the other.
Purification and Isolation Techniques in Synthesis
The effective purification and isolation of this compound are critical steps in its synthesis, ensuring the final product meets the required standards of purity for subsequent applications. The purification strategy is largely dictated by the physical and chemical properties of the compound—a crystalline solid with a polar amino alcohol functionality—and the nature of impurities generated during its synthesis. Common methodologies employed include crystallization, chromatography, and chemical conversion to a salt for purification, followed by liberation of the free base.
A prevalent synthetic route to this compound involves the reduction of a 4-aminobicyclo[2.2.2]octane-1-carboxylate ester, such as the ethyl or methyl ester, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com Following the complete reduction of the ester, the reaction is carefully quenched. The resulting crude product, present as an aluminate complex, is typically worked up by treating the mixture with water and a strong base, such as sodium hydroxide, to precipitate aluminum salts, which can then be removed by filtration.
After the initial workup and removal of inorganic byproducts, the crude this compound is obtained upon evaporation of the solvent. google.com At this stage, the product may still contain unreacted starting materials or side products. Further purification is often necessary and can be achieved through several techniques.
Crystallization is a primary method for purifying solid compounds like this compound. The selection of an appropriate solvent system is crucial for effective crystallization. For related bicyclo[2.2.2]octanone derivatives, recrystallization from solvents such as ethyl acetate (B1210297) or ethanol (B145695) has proven effective. google.com This technique relies on the principle of differential solubility of the compound and its impurities in a given solvent at varying temperatures.
Column Chromatography is another powerful technique for the purification of this compound, particularly for removing impurities with similar polarity. Silica gel is a commonly used stationary phase. Due to the polar nature of the amino alcohol, a polar eluent system is typically required. For a related bicyclo[2.2.2]octane derivative, flash column chromatography using a mobile phase of dichloromethane (B109758) and methanol (B129727), sometimes with a small amount of acetic acid to improve peak shape and prevent tailing of the basic amino group, has been successfully employed. acs.org Automated liquid chromatography is also utilized for purifying bicyclo[2.2.2]octane intermediates. sci-hub.st
A summary of typical chromatographic conditions used for related compounds is presented below:
| Purification Method | Stationary Phase | Eluent System | Application |
| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol (9.5/0.5) + 0.1% Acetic Acid | Purification of a bicyclo[2.2.2]octane derivative |
| Column Chromatography | Silica Gel | Ethyl acetate/Petroleum ether (gradient) | Purification of a protected bicyclo[2.2.2]octane |
| Automated Liquid Chromatography | Silica Gel | Ethyl acetate/Heptane (gradient) | Purification of a bicyclo[2.2.2]octane intermediate |
Purification via Salt Formation is a classic and effective method for purifying amines. The basic amino group of this compound can be reacted with an acid, such as hydrochloric acid, to form the corresponding hydrochloride salt. These salts often exhibit different solubility profiles compared to the free base and are typically crystalline, making them amenable to purification by recrystallization. For instance, the hydrochloride salt of the related 4-aminobicyclo[2.2.2]octane-1-carboxylic acid was purified by precipitation from absolute ethanol through the addition of anhydrous ether. After the salt has been purified, the free base, this compound, can be regenerated by treatment with a base.
The choice of purification technique or a combination thereof depends on the scale of the synthesis and the purity requirements of the final product. For laboratory-scale syntheses, column chromatography often provides high purity, while for larger-scale production, crystallization, either of the free base or a salt, is generally more practical and economical.
Chemical Reactivity and Derivatization Strategies of 4 Aminobicyclo 2.2.2 Octan 1 Yl Methanol
Reactivity of the Bridgehead Amino Group
The amino group, situated at a bridgehead position of the bicyclo[2.2.2]octane skeleton, exhibits characteristic nucleophilic properties, allowing for a range of functionalization reactions. However, its reactivity can be modulated by the steric hindrance imposed by the cage-like structure.
Nucleophilic Reactivity and Amine Functionalization
The lone pair of electrons on the nitrogen atom of the bridgehead amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity allows for the introduction of a wide array of substituents, leading to diverse molecular architectures. Common functionalization strategies include acylation and alkylation reactions.
Acylation of the amino group is a facile process, typically achieved by reacting (4-Aminobicyclo[2.2.2]octan-1-yl)methanol with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of stable amide derivatives. Similarly, alkylation can be accomplished using alkyl halides, leading to the corresponding secondary or tertiary amines. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields.
Table 1: Examples of Nucleophilic Functionalization of Bicyclo[2.2.2]octane Amines Data for illustrative purposes for similar bicyclic amines, as specific data for the title compound is limited in publicly available literature.
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Boc-anhydride, iPr2NEt | Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | Acylation (Boc-protection) | rsc.org |
| Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride | (2S,4S)-4-fluoro-1-[2-(benzenesulfonyloxy)acetyl]pyrrolidine-2-carbonitrile, K2CO3, KI | (2S,4S)-1-[2-[(4-ethoxycarbonylbicyclo[2.2.2]oct-1-yl)amino]acetyl]-4-fluoropyrrolidine-2-carbonitrile | Alkylation |
Amine Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent undesired side reactions. This is achieved through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.
The protection of the amino group of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a suitable base, such as triethylamine (B128534) or diisopropylethylamine, in a solvent like tetrahydrofuran (B95107) (THF). This reaction affords tert-butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate in high yield. rsc.org
Deprotection of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). These acidic conditions cleave the carbamate (B1207046) bond, liberating the free amine.
Table 2: Protection and Deprotection of the Amino Group
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Boc-anhydride, iPr2NEt, THF | Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | Boc-Protection | rsc.org |
| tert-Butyl N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-1-bicyclo[2.2.2]octanyl]carbamate | 30% aq. HCl, Acetone | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[2.2.2]octan-1-amine | Boc-Deprotection | rsc.org |
Coupling Reactions Involving the Amino Moiety
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. While specific examples involving this compound are not extensively documented in the literature, the bridgehead amino group is expected to participate in such transformations.
In a typical Buchwald-Hartwig amination, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The rigid nature of the bicyclo[2.2.2]octane framework may influence the efficacy of the catalytic cycle, potentially requiring specific ligand systems to achieve high yields. These coupling reactions provide a direct route to N-aryl derivatives of this compound, which are of interest in medicinal chemistry and materials science.
Transformations of the Hydroxymethyl Substituent
The primary alcohol functionality of the hydroxymethyl group offers a versatile handle for a variety of chemical transformations, including oxidation, reduction, esterification, and etherification.
Oxidation and Reduction Reactions
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation, for instance using a Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), would be expected to yield 4-aminobicyclo[2.2.2]octane-1-carbaldehyde. Stronger oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid), would likely lead to the formation of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. It is important to note that the amino group may require protection prior to oxidation to prevent undesired side reactions.
Conversely, while the hydroxymethyl group is already in a reduced state, derivatization followed by reduction can be a useful synthetic strategy. For instance, the corresponding carboxylic acid derivative, 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, can be reduced to tert-butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate using reducing agents like borane-dimethyl sulfide (B99878) complex (BH3·SMe2). google.com
Table 3: Oxidation and Reduction Reactions of the Hydroxymethyl Group and its Precursors Data for illustrative purposes for the protected analogue, as specific data for the unprotected title compound is limited.
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid | BH3·SMe2, THF | tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate | Reduction of Carboxylic Acid | google.com |
Esterification and Etherification Protocols
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. nih.gov This reaction is typically catalyzed by an acid or a coupling agent. The formation of esters can be used to introduce a wide range of functional groups and to modify the physicochemical properties of the parent molecule.
Etherification of the hydroxymethyl group can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com This method allows for the synthesis of a variety of ether derivatives. Again, protection of the amino group is generally advisable before carrying out these transformations to ensure chemoselectivity. A related transformation involves the conversion of the hydroxyl group to a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by various nucleophiles to form a diverse range of derivatives. google.com
Table 4: Derivatization of the Hydroxymethyl Group Data for illustrative purposes for the protected analogue, as specific data for the unprotected title compound is limited.
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate | 4-(trifluoromethyl)benzenesulfonyl chloride, Et3N, DMAP, DCM | (4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate | Sulfonate Ester Formation | google.com |
Conversion to Other Functional Groups
The amino and hydroxymethyl groups of this compound are amenable to a variety of standard chemical transformations, allowing for their conversion into other functional moieties. These conversions are crucial for the synthesis of derivatives with tailored properties for various research applications.
The primary amino group can undergo acylation to form amides. For instance, reaction with an appropriate acid chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. While direct acylation of the title compound is a standard procedure, related transformations are well-documented. For example, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives are readily converted to their corresponding amides, which can be key intermediates in the synthesis of bioactive compounds.
The primary alcohol of the hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. The synthesis of 4-aminobicyclo[2.2.2]octane-1-carbaldehyde has been reported, demonstrating the feasibility of this oxidation. Further oxidation would lead to the corresponding carboxylic acid. Conversely, the carboxylic acid can be reduced to the primary alcohol, a transformation used in the synthesis of related structures where the amino group is protected before the reduction step. google.com Esterification of the alcohol is another common derivatization strategy, yielding esters that can have applications in medicinal chemistry. researchgate.net
| Starting Functional Group | Target Functional Group | Reaction Type | Example Product Structure |
|---|---|---|---|
| -CH₂OH (Hydroxymethyl) | -CHO (Aldehyde) | Oxidation | 4-Aminobicyclo[2.2.2]octane-1-carbaldehyde |
| -CH₂OH (Hydroxymethyl) | -COOH (Carboxylic Acid) | Oxidation | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid nih.govsci-hub.st |
| -NH₂ (Amino) | -NHCOR (Amide) | Acylation | N-(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)acetamide |
| -CH₂OH (Hydroxymethyl) | -CH₂OCOR (Ester) | Esterification | (4-Aminobicyclo[2.2.2]octan-1-yl)methyl benzoate (B1203000) researchgate.net |
Modifications to the Bicyclo[2.2.2]Octane Core
Beyond the derivatization of the existing functional groups, the bicyclo[2.2.2]octane skeleton itself can be modified to introduce additional substituents, thereby increasing molecular complexity and diversity.
Strategies for Further Substitution on the Ring System
Introducing additional substituents onto the bicyclo[2.2.2]octane ring system often involves constructing the core with the desired substitution pattern already in place. The Diels-Alder reaction is a powerful tool for this purpose, allowing for the creation of the bicyclic framework from a substituted 1,3-cyclohexadiene (B119728) and a dienophile. nih.gov The stereochemistry and regiochemistry of the resulting bicyclo[2.2.2]octene can be controlled by the choice of starting materials and reaction conditions. Subsequent hydrogenation can then yield the saturated bicyclo[2.2.2]octane core.
Another elegant approach for constructing highly substituted bicyclo[2.2.2]octane systems is through domino reactions, such as sequential Michael additions. These reactions can create multiple carbon-carbon bonds and stereocenters in a single synthetic operation, leading to complex polycyclic structures with high efficiency.
Synthesis of Advanced Derivatives for Research Purposes
The derivatization of this compound and related compounds is of significant interest in medicinal chemistry, where the rigid bicyclo[2.2.2]octane scaffold is used as a bioisostere for phenyl rings or as a template to orient pharmacophoric groups in a defined three-dimensional space.
A number of studies have focused on the synthesis of 4-aminobicyclo[2.2.2]octane derivatives and their evaluation for biological activity. For example, various esters and oximes of 4-aminobicyclo[2.2.2]octan-2-ols and -2-ones have been synthesized and tested for their antiprotozoal activities against the causative agents of malaria (Plasmodium falciparum) and sleeping sickness (Trypanosoma brucei rhodesiense). researchgate.netnih.gov These studies have shown that modifications to the amino group, the introduction of other functional groups on the bicyclic ring, and the stereochemistry of the substituents can have a significant impact on the biological activity of the resulting compounds.
| Derivative Class | Target Organism | Key Structural Features | Reference |
|---|---|---|---|
| Esters of 4-aminobicyclo[2.2.2]octan-2-ols | Plasmodium falciparum, Trypanosoma brucei rhodesiense | Esterification of the hydroxyl group with various carboxylic acids. | researchgate.net |
| O-methyl oximes of 4-aminobicyclo[2.2.2]octan-2-ones | Plasmodium falciparum, Trypanosoma brucei rhodesiense | Conversion of the ketone to an O-methyl oxime. | researchgate.net |
| Thiosemicarbazones of 4-aminobicyclo[2.2.2]octan-2-ones | Plasmodium falciparum | Formation of a thiosemicarbazone from the ketone functionality. | nih.gov |
| Sulfonates of 4-aminobicyclo[2.2.2]octan-2-ols | Trypanosoma brucei rhodesiense | Esterification of the hydroxyl group with sulfonyl chlorides. | nih.gov |
These examples highlight the utility of the this compound scaffold in the generation of diverse molecular structures for biological screening and the development of new therapeutic agents.
Advanced Structural Elucidation and Stereochemical Characterization of 4 Aminobicyclo 2.2.2 Octan 1 Yl Methanol and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in the initial confirmation of the chemical structure of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol.
NMR spectroscopy is an indispensable tool for the structural elucidation of bicyclic compounds like this compound. numberanalytics.com One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, respectively.
In the ¹H NMR spectrum of this compound, the protons of the bicyclic cage typically appear as complex multiplets due to rigid spatial arrangements. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely present as a distinct singlet, while the protons of the amino group (-NH₂) may appear as a broad singlet.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The quaternary carbons at the bridgehead positions (C1 and C4) would show characteristic chemical shifts. The carbon of the hydroxymethyl group and the carbon bearing the amino group would also have unique resonances.
Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to make definitive assignments of all proton and carbon signals. nih.gov For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, helping to confirm the rigid three-dimensional structure of the bicyclo[2.2.2]octane core. numberanalytics.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| C1 | - | ~40-50 | Bridgehead carbon attached to CH₂OH |
| C4 | - | ~50-60 | Bridgehead carbon attached to NH₂ |
| C2, C3, C5, C6, C7, C8 | ~1.5-2.0 (m) | ~25-35 | Methylene carbons of the bicyclic cage |
| -CH₂OH | ~3.5 (s) | ~60-70 | Hydroxymethyl group |
| -NH₂ | Variable, broad (s) | - | Amino group |
| -OH | Variable, broad (s) | - | Hydroxyl group |
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₉H₁₇NO). mdpi.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For bicyclo[2.2.2]octane derivatives, fragmentation often involves the cleavage of the bicyclic core. The molecular ion peak (M+) would be observed, and characteristic fragment ions would result from the loss of functional groups, such as the hydroxymethyl radical (•CH₂OH) or the amino group (•NH₂). The analysis of these fragmentation patterns helps to piece together the molecular structure. youtube.comyoutube.com Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile derivatives and potential intermediates in a reaction mixture. nih.govmdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 (Medium) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C-O (Alcohol) | Stretching | 1050-1150 |
| C-N (Amine) | Stretching | 1020-1250 |
UV-Vis spectroscopy is generally less informative for saturated bicyclic compounds as they lack chromophores that absorb in the typical UV-Vis range (200-800 nm). However, it can be useful for derivatives containing aromatic or other unsaturated moieties. nih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration in the solid state. numberanalytics.com For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms. mdpi.com This technique is particularly powerful for confirming the stereochemistry at the bridgehead positions and the relative orientation of the amino and hydroxymethyl substituents. The resulting crystal structure data is the gold standard for structural confirmation. nih.gov
Chromatographic and Separation Methodologies for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. mdpi.com By using a suitable stationary phase and mobile phase, impurities can be detected and quantified.
For chiral derivatives, chiral HPLC or chiral Capillary Electrophoresis (CE) can be employed to separate enantiomers and determine the enantiomeric excess. mdpi.com Flash column chromatography is a common technique for the purification of bicyclo[2.2.2]octane derivatives on a preparative scale. nih.gov
Emerging Analytical Techniques in the Study of Bicyclic Compounds
The field of analytical chemistry is continually evolving, offering new tools for the study of complex molecules like bicyclic compounds. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed fragmentation data for structural elucidation.
For stereochemical analysis, advanced NMR techniques and computational methods are increasingly combined. numberanalytics.com Furthermore, techniques like Raman spectroscopy are emerging as powerful tools for geochemical and structural analysis. researchgate.net Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy (e.g., LC-NMR, LC-MS), provide comprehensive analysis of complex mixtures containing bicyclic compounds.
Computational and Theoretical Studies on 4 Aminobicyclo 2.2.2 Octan 1 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, these methods can provide deep insights into its electronic structure, which in turn governs its reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometries, reaction energies, and activation barriers of chemical reactions. For this compound, DFT calculations would typically be employed to understand its behavior in various reaction mechanisms.
For instance, the nucleophilic character of the bridgehead amine and the potential for the hydroxyl group to participate in reactions can be quantitatively assessed. DFT calculations could model the protonation of the amino group, providing a precise pKa value, or the dehydration of the methanol (B129727) group. Furthermore, the interaction with electrophiles at the nitrogen atom or the oxygen atom can be simulated to predict reaction pathways and the stability of intermediates and transition states. While specific studies on this molecule are not prevalent, research on related bicyclo[2.2.2]octane derivatives demonstrates the utility of DFT in elucidating reaction energetics and mechanisms.
A hypothetical DFT study on this compound could yield data such as the calculated energies of different conformers or the activation energies for specific reactions.
| Property | Calculated Value (Hypothetical) | Method/Basis Set |
| Ground State Energy | -554.8 Hartree | B3LYP/6-31G |
| Dipole Moment | 2.5 Debye | B3LYP/6-31G |
| Proton Affinity (N) | 225 kcal/mol | B3LYP/6-31G |
| C-N Bond Length | 1.48 Å | B3LYP/6-31G |
| C-O Bond Length | 1.43 Å | B3LYP/6-31G* |
This table is illustrative and contains hypothetical data to demonstrate the output of DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom of the amino group, making it the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the C-N and C-O bonds.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis can predict the regioselectivity and stereoselectivity of reactions, such as nucleophilic substitutions or additions, by examining the orbital symmetries and coefficients at different atomic sites.
| Molecular Orbital | Energy (eV) (Hypothetical) | Description |
| HOMO | -8.5 | Localized on the nitrogen lone pair |
| LUMO | 2.1 | Distributed over σ* orbitals of C-N and C-O bonds |
| HOMO-LUMO Gap | 10.6 | Indicates high kinetic stability |
This table is illustrative and contains hypothetical data to demonstrate the output of FMO analysis.
Molecular Modeling and Conformational Analysis of the Bicyclic Scaffold
The bicyclo[2.2.2]octane cage is known for its rigid and symmetric structure. Unlike flexible acyclic or monocyclic systems, the conformational freedom of this scaffold is significantly restricted. Molecular modeling techniques, such as molecular mechanics and semi-empirical methods, are well-suited to explore the subtle conformational nuances of its derivatives.
For this compound, the primary conformational flexibility would arise from the rotation of the methanol group's C-O bond and the orientation of the amino group's hydrogen atoms. The rigid bicyclic framework locks the relative positions of the amino and methanol groups in a 1,4-diaxial-like arrangement. Conformational analysis would focus on identifying the most stable rotamers of the -CH2OH group and any potential intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, although the distance between them across the cage likely precludes direct bonding. The results of such analyses are crucial for understanding receptor binding and intermolecular interactions.
Predicting Reaction Pathways and Selectivity through Computational Methods
Computational methods can be instrumental in predicting the most likely pathways for chemical reactions and the selectivity for certain products. By mapping the potential energy surface (PES) for a given reaction of this compound, chemists can identify the transition states and intermediates, and thereby predict the kinetic and thermodynamic products.
For example, in a reaction with a chiral electrophile, computational models could predict which enantiomer would be preferentially formed by calculating the activation energies for the formation of both possible products. The rigid nature of the bicyclo[2.2.2]octane scaffold can lead to high stereoselectivity in reactions, as the approach of reactants is sterically hindered from certain directions. These predictive capabilities are invaluable in the rational design of synthetic routes and in understanding the mechanisms of complex chemical transformations.
Simulation of Intermolecular Interactions in Chemical Environments
The behavior of this compound in a condensed phase, such as in solution or in a crystal lattice, is governed by its intermolecular interactions. Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to model these interactions and predict macroscopic properties.
The amino and hydroxyl groups of the molecule are capable of acting as both hydrogen bond donors and acceptors. Simulations could reveal the preferred hydrogen bonding networks in different solvents, which would in turn affect the molecule's solubility and reactivity. In a biological context, these simulations can predict how the molecule might bind to a protein receptor, identifying key interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces that contribute to the binding affinity. This information is critical for the design of new drugs and functional materials.
Applications of 4 Aminobicyclo 2.2.2 Octan 1 Yl Methanol As a Synthetic Building Block and Chemical Scaffold
Utilization in the Construction of Complex Organic Molecules
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol and its derivatives serve as important scaffolds in the synthesis of complex and biologically active organic molecules. The bicyclo[2.2.2]octane core provides a rigid framework that allows for the precise positioning of substituents, which is crucial for molecular recognition and biological activity.
One notable application is in the development of inhibitors for endosomal toll-like receptors (TLRs). A patent describes compounds where the (4-aminobicyclo[2.2.2]octan-1-yl)methyl moiety is incorporated into larger structures designed to modulate the activity of these receptors, which are involved in the innate immune response. google.com The rigid bicyclic structure is key to orienting the pharmacophoric groups correctly within the receptor's binding site.
Furthermore, derivatives of 4-aminobicyclo[2.2.2]octane have been investigated for their potential as therapeutic agents. For instance, 4-aminobicyclo[2.2.2]octan-2-ones, which can be synthesized from readily available starting materials, are precursors to compounds with potential antimalarial and antitrypanosomal activity. mdpi.comnih.gov This highlights the role of the bicyclo[2.2.2]octane scaffold in the development of new chemotherapeutics.
The following table summarizes some complex molecules and their synthetic precursors based on the bicyclo[2.2.2]octane framework:
| Bicyclo[2.2.2]octane Precursor | Target Complex Molecule/Class | Potential Application |
|---|---|---|
| (4-Aminobicyclo[2.2.2]octan-1-yl)methyl derivatives | Inhibitors of endosomal toll-like receptors | Modulation of immune response |
| 4-Aminobicyclo[2.2.2]octan-2-ones | Antimalarial and antitrypanosomal agents | Treatment of infectious diseases |
Role in the Development of Rigid Linkers and Spacers in Chemical Conjugates
The well-defined and rigid geometry of the bicyclo[2.2.2]octane system makes it an excellent candidate for use as a linker or spacer in chemical conjugates. In this role, it serves to connect two or more molecular entities at a fixed distance and orientation, which can be critical for the function of the resulting conjugate.
While flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, are widely used, there are many applications where a rigid spacer is required to prevent unwanted interactions between the conjugated molecules or to ensure a specific spatial relationship. The bicyclo[2.2.2]octane moiety provides this rigidity, acting as a stable, non-conjugated scaffold.
Although specific examples detailing the use of this compound as a linker are not prevalent in the literature, the broader class of bicyclo[2.2.2]octane derivatives is recognized for this purpose. The presence of two reactive functional groups—the amino and hydroxyl groups—at opposite ends of the rigid bicyclic structure in this compound makes it an ideal candidate for such applications. These groups can be selectively functionalized to attach different molecules, such as peptides, drugs, or imaging agents.
Contributions to the Synthesis of Specialty Chemicals and Materials
The unique structural features of this compound and its derivatives also lend themselves to the synthesis of specialty chemicals and materials with tailored properties. The rigidity and defined stereochemistry of the bicyclo[2.2.2]octane core can be exploited to create highly ordered materials.
A significant area of research has been the synthesis of novel 4-aminobicyclo[2.2.2]octane derivatives with biological activity. Studies have shown that certain derivatives exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. nih.gov The development of new compounds with activity against these diseases is a critical area of specialty chemical synthesis for pharmaceutical applications.
The following table highlights some of the research findings on the bioactivity of 4-aminobicyclo[2.2.2]octane derivatives:
| Derivative Class | Target Organism | Observed Activity |
|---|---|---|
| 4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | Plasmodium falciparum (K1 strain) | Attractive antimalarial potency (IC50 = 0.84-0.99 µM) |
| Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonates | Trypanosoma brucei rhodesiense (STIB 900) | Highest antitrypanosomal activity among tested derivatives (IC50 = 0.68 µM) |
Exploitation of the Bicyclo[2.2.2]Octane Moiety for Conformational Control in Designed Systems
A key advantage of incorporating the bicyclo[2.2.2]octane moiety into molecular structures is the high degree of conformational control it imparts. The rigid, cage-like structure of the bicyclic system restricts the rotational freedom of the molecule, leading to a more defined three-dimensional shape. This is particularly important in the design of molecules that need to interact with biological targets, such as enzymes and receptors, where a specific conformation is often required for binding and activity.
The conformational rigidity of the bicyclo[2.2.2]octane core can be used to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity. This principle is widely applied in medicinal chemistry and drug design.
Furthermore, the predictable geometry of the bicyclo[2.2.2]octane framework allows for its use as a scaffold to present functional groups in a precise and predetermined spatial arrangement. This is crucial for creating molecules with specific recognition properties or for assembling complex molecular architectures.
Future Directions and Emerging Research Avenues for 4 Aminobicyclo 2.2.2 Octan 1 Yl Methanol
Development of Novel and Sustainable Synthetic Approaches
Future synthetic strategies for (4-Aminobicyclo[2.2.2]octan-1-yl)methanol and its derivatives are expected to align with the principles of green chemistry, emphasizing efficiency and environmental compatibility. mdpi.com The development of flow chemistry protocols, for instance, could enable more efficient and scalable production of such privileged scaffolds. rsc.org
Biocatalysis represents another promising avenue. The use of enzymes, such as monoamine oxidases, has already been successful in the enantioselective desymmetrization of related bicyclic intermediates, a strategy that reduces waste and operational time. mdpi.com Exploring enzymatic transformations for the synthesis of this compound could lead to highly stereoselective and environmentally benign routes.
Furthermore, the application of microwave-assisted organic synthesis could significantly shorten reaction times and improve yields, offering a more sustainable alternative to conventional heating methods. mdpi.com The table below outlines potential sustainable synthetic methods that could be explored.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Increased efficiency, scalability, and safety; precise control over reaction parameters. rsc.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. mdpi.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and reduced solvent usage. mdpi.com |
| Solvent-free Reactions | Minimized waste and environmental pollution. mdpi.com |
Exploration of Unconventional Reactivity Patterns
The rigid bicyclo[2.2.2]octane core of this compound offers a unique platform for exploring novel chemical transformations. One area of significant potential is the C–H activation of the saturated scaffold. thieme-connect.combohrium.comnih.gov The development of chiral cyclopentadienyl (B1206354) rhodium(I) complexes has shown promise in the asymmetric C–H activation of related systems, which could be adapted for the functionalization of the bicyclo[2.2.2]octane core in the target molecule. thieme-connect.combohrium.comnih.gov
Photoredox catalysis is another emerging field that could unlock new reactivity patterns for saturated scaffolds like bicyclo[2.2.2]octane. rsc.orgnih.govacs.org Visible light-mediated radical generation could enable novel bond formations and functionalizations under exceptionally mild conditions. nih.gov This approach could be particularly useful for introducing new substituents onto the bicyclic framework of this compound.
Additionally, ring-opening reactions of the bicyclo[2.2.2]octane system, potentially mediated by Lewis bases or other catalysts, could provide access to highly substituted and structurally complex cyclohexene (B86901) derivatives. rsc.orglnu.edu.cnresearchgate.net The table below summarizes some of the unconventional reactivity patterns that could be investigated.
| Reactivity Pattern | Potential Applications for this compound |
| C–H Activation | Direct functionalization of the bicyclic core to introduce new chemical handles. thieme-connect.combohrium.comnih.gov |
| Photoredox Catalysis | Mild and selective introduction of functional groups via radical intermediates. rsc.orgnih.govacs.org |
| Ring-Opening Reactions | Synthesis of complex, highly substituted monocyclic structures. rsc.orglnu.edu.cnresearchgate.net |
Integration into Advanced Supramolecular Architectures
The defined geometry and hydrogen-bonding capabilities of this compound make it an excellent building block for the construction of advanced supramolecular assemblies. The rigid bicyclo[2.2.2]octane framework can direct the spatial arrangement of interacting moieties, leading to predictable and well-defined structures. rsc.org For example, the interplay of the amino and hydroxyl groups can facilitate the formation of helical supramolecular structures in the solid state through intermolecular hydrogen bonding. rsc.org
Furthermore, bicyclo[2.2.2]octane derivatives have been successfully employed as linkers in the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netrsc.orgmdpi.com The use of such aliphatic linkers can lead to the formation of transparent MOFs, which have potential applications as "solid solvents" for spectroscopic studies of confined molecules. rsc.orgresearchgate.netrsc.org The amino and hydroxyl groups of this compound could serve as coordination sites for metal ions, leading to the formation of novel MOFs with tailored pore sizes and functionalities. The table below highlights potential supramolecular applications.
| Supramolecular Application | Role of this compound |
| Self-Assembled Helices | The rigid scaffold directs the formation of helical structures via hydrogen bonding. rsc.org |
| Metal-Organic Frameworks (MOFs) | Acts as a rigid, functionalized linker to create porous, potentially transparent materials. rsc.orgnih.govresearchgate.netrsc.orgmdpi.com |
| Foldamers | The constrained bicyclic structure can induce specific folding patterns in oligomers. acs.org |
Computational Innovations for Scaffold Design and Optimization
Computational modeling and simulation are poised to play a crucial role in accelerating the discovery and optimization of molecules based on the this compound scaffold. Molecular dynamics simulations can provide valuable insights into the conformational behavior of these rigid molecules and their interactions with biological targets. nih.govtandfonline.comacs.org
Structure-based design approaches, which have been successfully applied to other bicyclo[2.2.2]octene scaffolds, can be used to design novel derivatives of this compound with specific biological activities. researchgate.netnih.govresearchgate.netnih.gov For instance, this scaffold could be used as a starting point for the development of non-covalent inhibitors for enzymes like the SARS-CoV-2 main protease. researchgate.netnih.govresearchgate.netnih.gov
Quantum chemical modeling can also be employed to understand the electronic properties of the bicyclo[2.2.2]octane motif and to predict its behavior in various chemical environments. This knowledge can guide the design of new molecules with desired electronic and steric properties for applications in materials science and medicinal chemistry. The table below outlines key areas for computational innovation.
| Computational Approach | Application for this compound |
| Molecular Dynamics Simulations | Understanding conformational dynamics and binding interactions. nih.govtandfonline.comacs.org |
| Structure-Based Drug Design | Designing derivatives with specific biological targets. researchgate.netnih.govresearchgate.netnih.gov |
| Quantum Chemical Modeling | Predicting electronic properties and reactivity. |
Q & A
Q. What are the standard synthesis routes for (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol?
The compound is typically synthesized via functionalization of the bicyclo[2.2.2]octane scaffold. A common approach involves reductive amination or nucleophilic substitution reactions. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate) can be hydrolyzed under acidic conditions to yield the primary amine, followed by methanol-mediated esterification or oxidation steps . Reaction optimization should include monitoring via TLC or HPLC, with purification by column chromatography or recrystallization. Methanol is frequently used as a solvent in reflux conditions, as demonstrated in analogous syntheses involving bicyclic amines .
Q. What analytical techniques are recommended for structural characterization?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the bicyclic framework and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₇NO; MW 155.24) .
- X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., -NH₂, -OH stretches).
Q. How should researchers safely handle this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact due to acute toxicity (H302: harmful if swallowed) .
- Ventilation : Use fume hoods for weighing and synthesis. Store in tightly sealed containers in well-ventilated areas (P403+P233) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Q. What physicochemical properties are critical for experimental design?
Although limited data exist, prioritize experimental determination of:
- Solubility : Test in polar solvents (e.g., methanol, DMSO) and aqueous buffers.
- Stability : Assess under varying pH, temperature, and light exposure. The compound is stable under recommended storage conditions (2–8°C, inert atmosphere) .
- Melting Point : Use differential scanning calorimetry (DSC) for precise measurement.
Advanced Research Questions
Q. How can molecular topology or QSAR models predict its biological activity?
A validated approach involves:
- Descriptor Calculation : Use molecular topology to generate adjacency/distance matrices capturing structural features.
- Linear Discriminant Analysis (LDA) : Develop QSAR models to classify activity (e.g., antimalarial IC₅₀) based on training sets of 35+ analogs. For example, derivatives like 4-aminobicyclo[2.2.2]octane esters showed 82.35% accuracy in antimalarial activity prediction .
- Validation : Apply leave-one-out cross-validation and randomization tests to ensure model robustness .
Q. How can researchers resolve contradictions in reported physicochemical or bioactivity data?
- Iterative Data Analysis : Compare results across multiple assays (e.g., in vitro vs. in silico) and validate with orthogonal methods (e.g., LC-MS vs. NMR) .
- Contextual Factors : Account for variables like solvent purity (methanol grades in ), storage conditions, and assay protocols (e.g., incubation time/temperature) .
- Collaborative Verification : Share datasets via open-access platforms (aligned with FAIR principles) to enable peer validation .
Q. What computational strategies elucidate its mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., Plasmodium enzymes for antimalarial studies) .
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., water/methanol mixtures) over 100+ ns trajectories.
- Quantum Mechanical (QM) Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 16 to predict reactivity .
Q. How can stability be improved for in vivo studies?
Q. What toxicological assessments are required for preclinical development?
Q. How does stereochemistry impact its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
